3-(3,5-Dichlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid
Overview
Description
3-(3,5-Dichlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid is a useful research compound. Its molecular formula is C11H12Cl2O3 and its molecular weight is 263.11 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 3-(3,5-Dichlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid are the Hemoglobin subunit alpha and Hemoglobin subunit beta . These proteins play a crucial role in oxygen transport in the body.
Biochemical Pathways
It is known that the compound can influence the function of hemoglobin, which is involved in numerous biochemical pathways related to oxygen transport and utilization .
Pharmacokinetics
Some general properties such as absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance are known to be important for the bioavailability of any compound
Result of Action
It is known that the compound interacts with Hemoglobin subunits, potentially influencing their function and the overall process of oxygen transport .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of the compound
Biochemical Analysis
Biochemical Properties
3-(3,5-Dichlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of enzymes involved in the mevalonate pathway, which is crucial for the biosynthesis of isoprenoid lipids . This inhibition affects the prenylation of small GTPase signaling proteins, thereby altering cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in persistent oxidative stress and cellular damage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For example, high doses of this compound have been associated with significant oxidative stress and damage to vital organs . Threshold effects are also observed, where a certain dosage is required to elicit a measurable response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms and distributed to various tissues . The compound’s localization and accumulation in specific tissues can affect its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O3/c1-11(2,10(15)16)9(14)6-3-7(12)5-8(13)4-6/h3-5,9,14H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIIZIFOBZCZMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC(=CC(=C1)Cl)Cl)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.